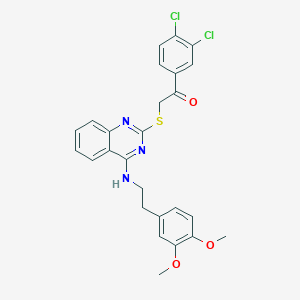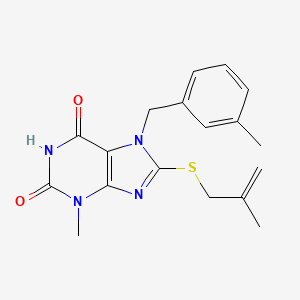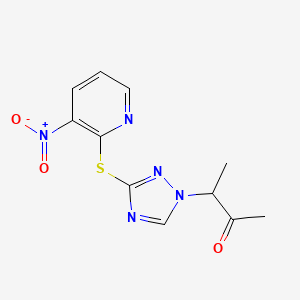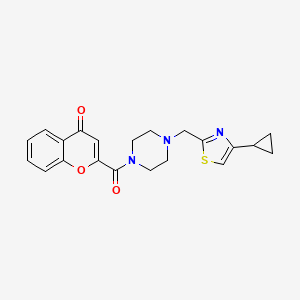
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H23Cl2N3O3S and its molecular weight is 528.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research on related chemical structures has focused on exploring the synthesis and characterization of complex organic molecules, including quinazoline derivatives. For instance, studies have demonstrated the synthesis of dihydroindolo[1,2-c]-quinazoline derivatives via dehydrative cyclization of coupling reaction products, leveraging reactants such as (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone under specific conditions (Harano et al., 2007). These methodologies contribute to the broader understanding of synthesizing heterocyclic compounds that might include or relate to the target compound.
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated quinazolin-4(3H)ones derivatives for their antimicrobial and antifungal activities. Notably, compounds derived from quinazolin-4(3H)ones have shown remarkable antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. For example, synthesized (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones displayed significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as C. albicans, A. niger, and A. clavatus (Patel et al., 2010). These findings underscore the versatility of quinazolin-4(3H)ones derivatives in addressing various microbial threats.
Anticancer Properties
Research into quinazolin-4(3H)ones derivatives has also extended into the exploration of their anticancer properties. A series of 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives was prepared and found to function as potent, covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Wissner et al., 2005). This study highlights the potential of quinazolin derivatives in developing novel anticancer drugs by targeting specific molecular pathways involved in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S/c1-33-23-10-7-16(13-24(23)34-2)11-12-29-25-18-5-3-4-6-21(18)30-26(31-25)35-15-22(32)17-8-9-19(27)20(28)14-17/h3-10,13-14H,11-12,15H2,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCPUYBQMCBPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)



![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)
![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)